N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an acetamide group, which is a functional group derived from acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, and the yields can range from moderate to good (51-84%) . The general reaction scheme is as follows:
Starting Materials: Chloroacetamide derivatives and arylamines.
Reaction Conditions: Reflux in an appropriate solvent.
Products: this compound and other related compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell division, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the piperidine ring and the sulfonamide group. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C13H19N3O3S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-5,12,14,16H,6-9H2,1H3,(H,15,17) |
InChI Key |
QMOMIUATFGPSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2 |
Origin of Product |
United States |
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